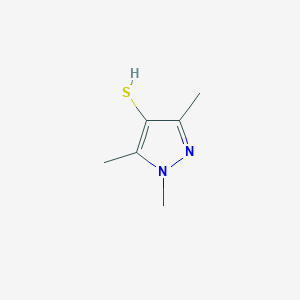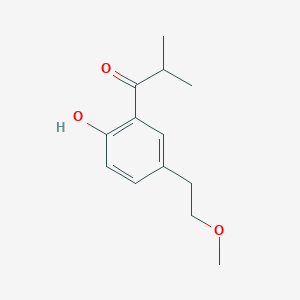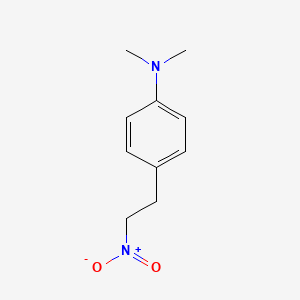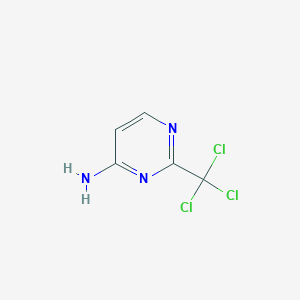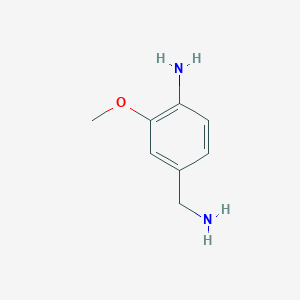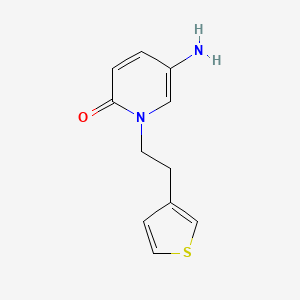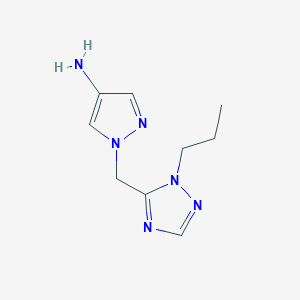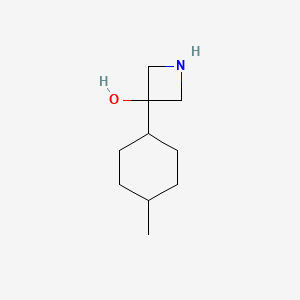
3-(4-Methylcyclohexyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylcyclohexyl)azetidin-3-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
The synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of 4-methylcyclohexanone with azetidine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-(4-Methylcyclohexyl)azetidin-3-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or modified using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of azetidines, such as substituted azetidines, alcohols, ketones, and amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylcyclohexyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds and potential pharmaceuticals.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methylcyclohexyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methylcyclohexyl)azetidin-3-ol can be compared with other similar compounds:
Similar Compounds: Other azetidines, such as 3-ethylazetidine and 3-phenylazetidine, share structural similarities but differ in their substituents.
Uniqueness: The presence of the 4-methylcyclohexyl group in this compound imparts unique chemical and physical properties, making it distinct from other azetidines.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
3-(4-methylcyclohexyl)azetidin-3-ol |
InChI |
InChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)10(12)6-11-7-10/h8-9,11-12H,2-7H2,1H3 |
InChI-Schlüssel |
VTVCGILSVXKTNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




